2-Bromo-6-methoxy-3-methylbenzaldehyde

Catalog No.
S15508479
CAS No.
M.F
C9H9BrO2
M. Wt
229.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-methoxy-3-methylbenzaldehyde

Product Name

2-Bromo-6-methoxy-3-methylbenzaldehyde

IUPAC Name

2-bromo-6-methoxy-3-methylbenzaldehyde

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

InChI

InChI=1S/C9H9BrO2/c1-6-3-4-8(12-2)7(5-11)9(6)10/h3-5H,1-2H3

InChI Key

ZOMWPKYCBGRZLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OC)C=O)Br

2-Bromo-6-methoxy-3-methylbenzaldehyde is an aromatic compound characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a benzaldehyde backbone. Its molecular formula is C9H9BrO2C_9H_9BrO_2, and it has a molecular weight of approximately 229.07 g/mol. This compound is notable for its unique substitution pattern on the benzene ring, which influences its chemical reactivity and biological properties.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, often facilitated by bases like sodium hydroxide or potassium carbonate.
  • Oxidation Reactions: The aldehyde functional group can be oxidized to produce the corresponding carboxylic acid using agents like potassium permanganate or chromium trioxide.
  • Reduction Reactions: The aldehyde can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 2-Bromo-6-methoxy-3-methylbenzaldehyde typically involves the bromination of 3-methoxy-6-methylbenzaldehyde. This process is generally conducted using bromine in solvents such as acetic acid or chloroform under controlled temperature conditions to ensure complete bromination. Industrial production methods mirror these laboratory techniques but are optimized for higher yields and purity through precise control over reaction parameters .

2-Bromo-6-methoxy-3-methylbenzaldehyde has potential applications in:

  • Organic Synthesis: It serves as an intermediate for synthesizing other complex organic molecules.
  • Pharmaceutical Research: Due to its unique structure, it may be explored for developing new therapeutic agents.
  • Material Science: Its properties could be utilized in creating novel materials with specific functionalities.

Interaction studies focus on understanding how 2-Bromo-6-methoxy-3-methylbenzaldehyde interacts with biological targets. These studies often involve assessing its reactivity with enzymes and receptors, providing insights into its potential therapeutic uses and mechanisms of action. Such investigations are crucial for identifying possible applications in drug development and other fields.

Several compounds share structural similarities with 2-Bromo-6-methoxy-3-methylbenzaldehyde. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Bromo-5-methoxybenzaldehydeC9H9BrOC_9H_9BrOMethoxy group at a different position
3-Bromo-2-methylbenzaldehydeC9H9BrOC_9H_9BrOLacks the methoxy group
2-Bromo-3-methylbenzaldehydeC9H9BrOC_9H_9BrOSimilar structure but without the methoxy group

Uniqueness

The uniqueness of 2-Bromo-6-methoxy-3-methylbenzaldehyde lies in the specific arrangement of its bromine, methoxy, and methyl groups on the benzene ring. This configuration imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for various synthetic applications .

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

227.97859 g/mol

Monoisotopic Mass

227.97859 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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